(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
Synthesis Analysis
While specific synthesis methods for (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
were not found, it’s important to note that chemical synthesis often involves the use of various techniques and methodologies, depending on the complexity of the molecule . The synthesis process can involve reactions such as condensation, reduction, oxidation, and many others .
Molecular Structure Analysis
The molecular structure of a compound like This compound
can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the arrangement of atoms, the length and angle of chemical bonds, and the overall geometry of the molecule .
Chemical Reactions Analysis
The chemical reactions involving This compound
can be studied using various analytical techniques. These reactions can involve changes in the molecule’s structure, formation of new compounds, or interactions with other molecules . Understanding these reactions can provide insights into the compound’s reactivity, stability, and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of This compound
can be determined through various experimental methods. These properties can include melting point, boiling point, solubility, reactivity, and others. Understanding these properties is crucial for predicting the compound’s behavior under different conditions .
Scientific Research Applications
Molecular Recognition and Host-Guest Chemistry
Research has demonstrated the importance of spherical shape complementarity in molecular recognition, especially in the complexation of bicyclic azoalkanes with p-sulfonatocalix[4]arene. This interaction is crucial for the formation of deep inclusion complexes, showcasing the specificity of host-guest chemistry in aqueous solutions (Bakirci, Nau, & Koner, 2005).
Synthetic Methodologies
In synthetic chemistry, the structure of interest has been involved in the synthesis of various complex molecules:
- The development of nonpeptide antagonists for substance P (NK1) receptors indicates the compound's utility in creating selective receptor antagonists (Snider et al., 1991).
- Carbapenem antibiotics synthesis, highlighting a methodological approach to sulfonyl group incorporation, reflects its relevance in antibiotic development and β-lactamase inhibitory activity (Tamura et al., 1987).
Antiviral and Antibacterial Applications
- A study on sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds discusses their potential as HIV-1 C-C chemokine receptor 5 (CCR5) antagonists, highlighting their significance in antiviral research (Supuran, 2011).
Anticancer Research
- Synthesis of sulfonyl esters and their testing against various cancer cell lines, including cervical and breast carcinoma, point towards the compound's potential in developing anticancer therapies. These compounds have demonstrated strong in vitro anticancer activities with significant selectivity (Muškinja et al., 2019).
Cognitive Function and Neuropharmacology
- 5-HT4 receptor agonists' effects on learning impairment induced by scopolamine in mice showcase the relevance of compounds structurally related to "(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene" in modulating cognitive functions and potentially treating related disorders (Lelong, Lhonneur, Dauphin, & Boulouard, 2003).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This could involve binding to specific receptors, catalyzing chemical reactions, or altering physical properties. The specific mechanism of action for (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
is not available in the retrieved data .
Safety and Hazards
Future Directions
The future directions for research on (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
could involve further exploration of its properties, potential applications, and mechanisms of action. Advances in techniques and methodologies can also open up new avenues for research .
Properties
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-6-9-14(19-2)15(10-11)20(17,18)16-12-4-3-5-13(16)8-7-12/h3-4,6,9-10,12-13H,5,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGXVVJMZVILQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2C=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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